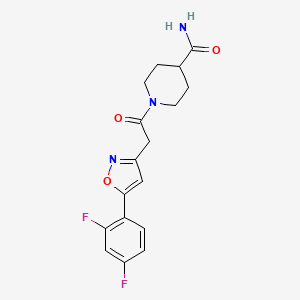

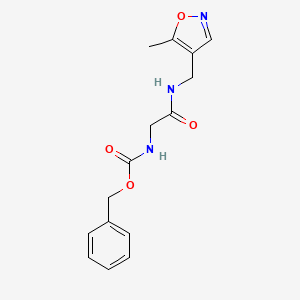

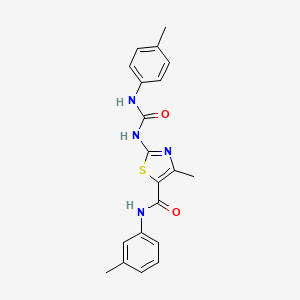

![molecular formula C18H17FN6 B2478432 3-氟-4-[(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)甲基]苯甲腈 CAS No. 2380081-40-1](/img/structure/B2478432.png)

3-氟-4-[(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)甲基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” is a chemical compound that belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidines was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be analyzed using various techniques. For instance, palladium-catalyzed cross-coupling reactions have been used in the synthesis of pyrrolo[3,2-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The NMR and IR spectra can provide information about the chemical properties of the molecule .科学研究应用

增强功效:N5取代显著降低了对CCRF-CEM白血病细胞的EC50,最高可达7倍。 这突出了N5位置在开发基于吡咯并[3,2-d]嘧啶骨架的抗增殖先导化合物中的重要性 .

血糖调节

有趣的是,一些吡咯并[3,2-d]嘧啶已证明在降低血糖水平方面具有功效。 这表明其在管理与血浆血糖升高相关的疾病(如1型糖尿病、糖尿病血脂异常和心血管疾病)方面具有潜在的应用 .

未来方向

Pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents . Therefore, future research could focus on the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold . Further studies could also explore the potential of these compounds as inhibitors of various enzymes .

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA . The binding of this compound to PKB promotes the inhibition of the kinase .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s interaction with PKB disrupts this pathway, affecting several downstream effects .

Pharmacokinetics

The compound has been found to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

生化分析

Biochemical Properties

3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile, as a pyrrolopyrimidine derivative, may interact with various enzymes and proteins within biochemical reactions. Pyrrolopyrimidines have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile may also interact with these receptors, influencing their function and the biochemical reactions they are involved in.

Cellular Effects

The cellular effects of 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile are likely to be diverse, given the broad range of activities associated with pyrrolopyrimidines . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound could potentially inhibit cell proliferation and induce apoptosis in certain cancer cells .

Molecular Mechanism

Based on its structural similarity to other pyrrolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it might inhibit FGFRs, thereby disrupting downstream signaling pathways .

属性

IUPAC Name |

3-fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6/c19-15-9-13(10-20)1-2-14(15)11-24-5-7-25(8-6-24)18-17-16(3-4-21-17)22-12-23-18/h1-4,9,12,21H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOIMGJBWSXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC=NC4=C3NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)

![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)

![4-Ethyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2478365.png)

![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)